REACTION_CXSMILES
|
C([Mg]Br)CCC.[CH2:7](Br)[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C([O:17][CH2:18]/[CH:19]=[CH:20]/[CH:21]=[CH:22]/[CH3:23])(=O)C.ClC(O)CCCCC>[Cu].[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]>[CH2:18]([OH:17])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:7][CH:8]=[CH:9][CH:10]=[CH:11][CH3:12] |f:5.6.7.8.9.10.11|
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
n-butylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
|
Name
|
α,ω-olefins
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC\C=C\C=C\C
|
Name
|
magnesium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
chlorohexanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was first reported in 1971 by Kochi and Tamura (J. Am. Chem. Soc. 1971, 93, 1487, Synthesis 1971, 303, J. Organomet. Chem. 1972, 42, 205)
|
Type
|
CUSTOM
|
Details
|
is prominent in the synthesis of pheromones as
|
Type
|
CUSTOM
|
Details
|
reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC=CC=CC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |